2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S2/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGGQUBICAIMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Alkyl/aryl-1-(2-thienylcarbonyl)-3-thiosemicarbazides (Intermediates 1a-f)
- Starting Materials: Thiophene-2-carboxylic acid hydrazide and various alkyl/aryl isothiocyanates.
- Reaction Conditions: Reflux in ethanol.
- Outcome: Formation of thiosemicarbazide intermediates bearing the 2-thienylcarbonyl group.
This step is crucial as it introduces the 2-thienylcarbonyl moiety linked to the thiosemicarbazide scaffold.
Cyclization to 4-Thiazolidinones (Compounds 2a-f)
- Reagents: Ethyl bromoacetate and anhydrous sodium acetate.
- Solvent: Ethanol.
- Conditions: Reflux.
- Mechanism: The thiosemicarbazide intermediates undergo cyclization via nucleophilic substitution and ring closure to yield 4-thiazolidinone derivatives.
- Yield: Moderate to good yields reported.
This cyclization step forms the heterocyclic thiazolidinone ring, essential for the final compound's structure.
Alternative Cyclization to 1,3,4-Oxadiazole Derivatives (Compound 3)
- Under similar conditions, some thiosemicarbazides undergo desulfuration and ring closure to form 1,3,4-oxadiazole derivatives.
- This side reaction is influenced by the nucleophilicity of the N-aryl groups and reaction conditions.
- The oxadiazole formation is confirmed by the absence of C=O bands in IR spectra.
Synthesis of N-Benzylidene-2-thiophenecarboxylic Acid Hydrazides (Compounds 4a-h)
- Method: Condensation of thiophene-2-carboxylic acid hydrazide with aromatic aldehydes.
- Conditions: Reflux in ethanol.
- These hydrazides serve as precursors for further cyclization.
Cyclodehydration to 2-Aryl-3-(2-thienylcarbonyl)amino-4-thiazolidinones (Compounds 5a-h and 6a-h)
- Reagents: Thioglycolic acid or thiolactic acid.
- Solvent: Benzene.
- Conditions: Reflux.
- Mechanism: Cyclodehydration leads to the formation of substituted thiazolidinones with the 2-thienylcarbonylamino group.
- This step allows variation in the aryl substituents, tuning biological activity.
Analytical and Structural Characterization
- Infrared Spectroscopy (IR): Confirms the presence of N-H and C=O functional groups characteristic of the CONHN moiety and lactam carbonyls.
- Proton Nuclear Magnetic Resonance (1H-NMR): Shows methylene protons of the thiazolidinone ring and shifts corresponding to the 2-thienylcarbonylamino substituent.
- Mass Spectrometry (EIMS): Confirms molecular weights consistent with the proposed structures.
- X-Ray Crystallography: Used to definitively assign the position of the 2-thienylcarbonylamino residue and confirm ring closure modes. The compound exhibits near-planar conformation with slight deviations in the thiazole and thiophene rings.
Summary Table of Key Synthetic Steps and Conditions
| Step | Intermediate/Product | Reagents & Conditions | Key Features/Notes |
|---|---|---|---|
| 1 | 4-Alkyl/aryl-1-(2-thienylcarbonyl)-3-thiosemicarbazides (1a-f) | Thiophene-2-carboxylic acid hydrazide + alkyl/aryl isothiocyanates, EtOH, reflux | Introduction of 2-thienylcarbonyl group |
| 2 | 4-Thiazolidinones (2a-f) | Ethyl bromoacetate, anhydrous sodium acetate, EtOH, reflux | Cyclization forming thiazolidinone ring |
| 3 | 1,3,4-Oxadiazole derivative (3) | Same as step 2, side reaction | Desulfuration and ring closure alternative |
| 4 | N-Benzylidene-2-thiophenecarboxylic acid hydrazides (4a-h) | Aromatic aldehydes, EtOH, reflux | Aldehyde condensation step |
| 5 | 2-Aryl-3-(2-thienylcarbonyl)amino-4-thiazolidinones (5a-h, 6a-h) | Thioglycolic acid or thiolactic acid, benzene, reflux | Cyclodehydration yielding final derivatives |
Research Findings and Notes
- The synthetic routes are reproducible and yield moderate to good quantities of the target compounds.
- The presence of the 2-thienylcarbonylamino group is confirmed by spectral data and crystallography.
- Variations in the aryl or alkyl groups allow modulation of biological activity, including antimicrobial and antimycobacterial effects.
- The synthetic methods avoid harsh conditions and use readily available reagents, making them practical for laboratory synthesis and potential scale-up.
- Side reactions such as oxadiazole formation are controllable by adjusting reaction conditions and reagent nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a scaffold for developing new pharmaceuticals. Its thiazole and thiophene rings contribute to biological activity, making it a candidate for:
- Antimicrobial Agents : Studies indicate that derivatives exhibit significant antibacterial activity against various strains .
- Anti-inflammatory Compounds : Research has suggested that modifications to the thiazole structure can enhance anti-inflammatory properties .
Anticancer Research
Recent studies have highlighted the efficacy of thiazole derivatives in cancer treatment. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest .
Agricultural Chemistry
The compound is also being investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens affecting crops .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole and thiophene rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid with its analogs:
*Estimated based on analogous structures.
Key Observations:
Biological Activity
Overview
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole and thiophene rings. Its molecular formula is , with a molecular weight of approximately 254.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a thiazole ring and a thienylcarbonyl group , which contribute to its unique chemical reactivity and biological activity. The presence of both the carboxylic acid and amino groups enhances its potential for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2O3S2 |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 2-(thiophene-2-carboxamido)thiazole-4-carboxylic acid |
| CAS Number | 941869-49-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. The structural features of the compound facilitate these interactions, enhancing its binding affinity.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess activity against various bacterial strains and fungi. The specific compound has been explored for its potential as an antimicrobial agent, although detailed studies are ongoing.
Anticancer Potential
Several studies have highlighted the anticancer properties of thiazole derivatives. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and PC12 (neuroblastoma). These findings suggest that the compound could be a candidate for further development as an anticancer drug.
Antioxidant Activity
Antioxidant properties have also been associated with thiazole derivatives. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Case Studies
- Anticancer Activity Study : A recent study assessed the cytotoxic effects of various thiazole derivatives against fibroblast cells and several cancer cell lines. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation, indicating their potential as therapeutic agents against cancer .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activities of thiazole-based compounds. The study found that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, supporting the hypothesis that this compound may possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound in terms of biological activity, a comparison with related compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazole-4-carboxylic acid | Thiazole ring and carboxylic acid | Antimicrobial, anticancer |
| 5-(Thienyl)thiazole-4-carboxylic acid | Thiazole ring with different substituents | Varies; potential anticancer |
| 2-Methylthiazole-4-carboxylic acid | Methyl substitution on thiazole | Different reactivity; less studied |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). A typical protocol involves reacting the thiazole-4-carboxylic acid scaffold with 2-thienylcarbonyl chloride in the presence of a base like triethylamine (Et3N). Optimization may involve adjusting stoichiometry (e.g., 2–3 equivalents of amine or acylating agent) and reaction time (6–15 hours). Post-synthesis purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR and mass spectrometry (MS) are primary tools for structural confirmation. For example, the thiazole ring’s protons resonate at δ 7.5–8.5 ppm in CDCl3, while the thienyl carbonyl group shows a distinct <sup>13</sup>C peak near 165–170 ppm. Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Recrystallization (e.g., using acetic acid/water mixtures) and 2D NMR (COSY, HSQC) can resolve ambiguities .
Q. How does the compound’s solubility affect experimental design in biological assays?
- The carboxylic acid moiety confers pH-dependent solubility: it is poorly soluble in water at neutral pH but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays, stock solutions are typically prepared in DMSO (<0.1% v/v to avoid cytotoxicity). Solubility challenges may require derivatization (e.g., ester prodrugs) or salt formation (e.g., sodium carboxylate) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity in target studies?
- Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity sites. For binding studies, molecular docking (AutoDock, Schrödinger) using crystal structures of targets (e.g., kinases, proteases) helps identify key interactions (e.g., hydrogen bonding with the thiazole ring’s nitrogen). MD simulations assess stability of ligand-target complexes over time .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of thienyl and thiazole substituents?
- Systematic SAR involves synthesizing analogs with:
- Thienyl modifications : Replace the 2-thienyl group with 3-thienyl or furan derivatives to assess π-π stacking effects.
- Amino acid substitutions : Introduce methyl or halogen groups at the thiazole’s 5-position to modulate steric and electronic profiles.
Bioactivity data (e.g., IC50, Ki) from enzyme inhibition assays (e.g., kinase panels) are analyzed using multivariate regression to quantify substituent contributions .
Q. What experimental approaches address contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Standardized assay protocols : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) for target engagement.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives) to identify trends .
Q. How can reaction scalability challenges (e.g., low yields in multi-step syntheses) be mitigated?
- Flow chemistry : Continuous processing minimizes intermediate degradation and improves heat transfer for exothermic steps (e.g., acylation).
- Catalytic optimization : Replace stoichiometric reagents (e.g., EDCI) with immobilized catalysts (e.g., polymer-supported carbodiimides) for recyclability.
- In-line analytics : Use PAT (process analytical technology) like FTIR to monitor reaction progression in real time .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of polar byproducts.
- Recrystallization : Ethanol/water (1:3 v/v) or ethyl acetate/hexane mixtures yield high-purity crystals.
- Ion-exchange chromatography : Useful for separating carboxylate salts from neutral impurities .
Q. How should researchers design stability studies to assess degradation pathways under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Analytical monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the thienylamide bond).
- Storage recommendations : Lyophilized solids stored at −20°C in amber vials with desiccants (e.g., silica gel) show minimal degradation over 12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
